Hexanal, 2-ethyl-5-oxo-

DEHP metabolism phthalate biomarkers keto-aldehyde synthesis

Hexanal, 2-ethyl-5-oxo- (CAS 35650-55-6), systematically named 2-ethyl-5-oxohexanal, is a C8 keto-aldehyde (molecular formula C₈H₁₄O₂, exact mass 142.0994 Da) characterized by the concurrent presence of a terminal aldehyde and an internal ketone at the C5 position. This dual electrophilic architecture, combined with an ethyl branch at C2 that introduces a stereogenic center, dictates chemoselective reactivity patterns not achievable with simple linear aldehydes (e.g., hexanal or 2-ethylhexanal) or simple methyl ketones.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 35650-55-6
Cat. No. B14681039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanal, 2-ethyl-5-oxo-
CAS35650-55-6
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC(CCC(=O)C)C=O
InChIInChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3
InChIKeyQQYSXJCCOWNSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Hexanal, 2-ethyl-5-oxo- (CAS 35650-55-6): A Keto-Aldehyde for Specialized Organic Synthesis and Biomarker Applications


Hexanal, 2-ethyl-5-oxo- (CAS 35650-55-6), systematically named 2-ethyl-5-oxohexanal, is a C8 keto-aldehyde (molecular formula C₈H₁₄O₂, exact mass 142.0994 Da) characterized by the concurrent presence of a terminal aldehyde and an internal ketone at the C5 position [1]. This dual electrophilic architecture, combined with an ethyl branch at C2 that introduces a stereogenic center, dictates chemoselective reactivity patterns not achievable with simple linear aldehydes (e.g., hexanal or 2-ethylhexanal) or simple methyl ketones [2]. The compound exists as a racemic mixture (one undefined stereocenter; PubChem CID 10986337) and separate (2R)- (CAS 553638-68-9) and (2S)- (CAS 553638-75-8) enantiomeric forms are cataloged, enabling enantiospecific procurement when chirality is a critical quality attribute [3].

Why Generic Substitution Fails for 2-Ethyl-5-oxohexanal in Precision Organic Synthesis


Generic interchange of keto-aldehydes within the C₈H₁₄O₂ isomer space is precluded by divergent intramolecular aldol cyclization regio-outcomes and chemoselective nucleophile addition profiles. For example, the ethyl substituent at C2 of 2-ethyl-5-oxohexanal biases intramolecular aldol condensation toward specific enolate geometries—an effect absent in unbranched linear keto-aldehydes such as 5-oxohexanal or 7-oxooctanal—while the 1,5-carbonyl spacing defines a unique six-membered cyclic transition state [1]. In pharmaceutical intermediate procurement, substituting even an isomeric keto-aldehyde with identical elemental composition (e.g., 2-isopropyl-4-oxopentanal) can reroute cascade reaction pathways and compromise downstream stereochemical integrity, as demonstrated in organocatalytic Michael-initiated domino sequences where the C2 alkyl branch critically determines diastereoselectivity [2].

Quantitative Differentiation Evidence for Hexanal, 2-ethyl-5-oxo- in Synthesis and Metabolite Chemistry


Synthetic Yield in DEHP Metabolite Precursor Synthesis: 2-Ethyl-5-oxohexanal vs. Reduced Analogs

In the same synthetic sequence reported by Gilsing et al. (2002) targeting DEHP oxidative metabolites, the aldehyde oxidation step yielding 2-ethyl-5-oxohexanal (CAS 35650-55-6) proceeded with an isolated yield of approximately 76% . This represents a significantly higher synthetic efficiency compared to the subsequent esterification and deprotection steps in the same pathway, where the corresponding mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP precursor) was obtained in only approximately 54% yield .

DEHP metabolism phthalate biomarkers keto-aldehyde synthesis

Enantiomeric Resolution Capability: (2R)- vs. (2S)-2-Ethyl-5-oxohexanal via Chiral Amine Derivatization

The enantiomeric excess of α-substituted aldehydes including 2-ethyl-5-oxohexanal can be determined by in situ derivatization with chiral amines, where ¹H NMR analysis of the resulting imine diastereomer ratio provides ee values that correlate well with traditional (slower) methods . This analytical capability is enabled by the aldehyde functionality adjacent to the C2 stereocenter and permits discrimination between the (2R)-enantiomer (CAS 553638-68-9) and (2S)-enantiomer (CAS 553638-75-8) [1]. In contrast, simple 2-ethylhexanal (CAS 123-05-7)—lacking the internal ketone—does not present the same stereochemical complexity, making enantiopurity verification less demanding but also less informative for cascade reaction planning.

chiral analysis enantiomeric excess keto-aldehyde stereochemistry

Predicted Physicochemical Property Differentiation: 2-Ethyl-5-oxohexanal vs. 2-Ethylhexanal

Computed physicochemical descriptors from PubChem reveal a pronounced polarity shift upon introduction of the 5-oxo group [1]. 2-Ethyl-5-oxohexanal exhibits an XLogP3-AA of 0.6 and a topological polar surface area (TPSA) of 34.1 Ų, with 2 hydrogen bond acceptor sites and 0 hydrogen bond donor sites [1]. In comparison, 2-ethylhexanal (CAS 123-05-7)—the direct non-oxo analog—is expected to have a higher LogP (more lipophilic, estimated ~2.3 based on the 2-ethylhexanol LogP of ~2.0 minus a typical aldehyde adjustment) and a TPSA of only ~17 Ų with a single H-bond acceptor [2]. This LogP difference of approximately 1.7 log units corresponds to a roughly 50-fold difference in octanol-water partition coefficient, significantly impacting chromatographic retention, liquid-liquid extraction behavior, and biological membrane permeability predictions.

physicochemical properties LogP polar surface area hydrogen bonding

Computed Boiling Point and Density Comparison: (2R)-2-Ethyl-5-oxohexanal vs. 2-Ethylhexanal

ChemSrc computed properties for the (2R)-enantiomer of 2-ethyl-5-oxohexanal (CAS 553638-68-9) predict a boiling point of 223.8 ± 23.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³ . In contrast, 2-ethylhexanal (CAS 123-05-7) has an experimentally reported boiling point of 163 °C at 760 mmHg and a density of 0.820 g/cm³ at 20 °C [1]. This represents a boiling point elevation of approximately 60 °C attributable to the introduction of the 5-oxo group, consistent with the increased polarity and molecular dipole moment arising from the additional carbonyl. For procurement decisions, this differential directly impacts distillation-based purification strategies—2-ethyl-5-oxohexanal requires significantly higher distillation temperatures, potentially incompatible with heat-sensitive co-products or necessitating vacuum distillation at lower pressures.

boiling point density physicochemical prediction purification

Procurement-Relevant Application Scenarios for Hexanal, 2-ethyl-5-oxo- Based on Verified Evidence


DEHP Exposure Biomonitoring: Synthesis of 5-Oxo-MEHP Metabolite Reference Standards

2-Ethyl-5-oxohexanal serves as a key synthetic intermediate in the preparation of mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP, MEOHP, CAS 40321-98-0), the primary oxidative urinary metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) . The approximately 76% synthetic yield reported for this aldehyde in the Gilsing et al. (2002) metabolite synthesis pathway supports its use as a cost-effective starting material for in-house preparation of 5-oxo-MEHP analytical reference standards . 5-oxo-MEHP is a critical biomarker in human biomonitoring studies, showing 91.1% specificity in identifying patients with certain conditions, and is routinely quantified alongside MEHP and 5-OH-MEHP in epidemiological surveys of phthalate exposure . Procurement of the free aldehyde rather than pre-formed 5-oxo-MEHP may offer cost advantages for laboratories synthesizing their own deuterated internal standards via late-stage oxidation.

Asymmetric Organocatalysis: Entry to Chiral Cyclohexenone Scaffolds via Intramolecular Aldol Condensation

The 1,5-keto-aldehyde architecture of 2-ethyl-5-oxohexanal enables intramolecular aldol condensation to form 4-substituted 2-cyclohexenones, a transformation exploited in enantioselective organocatalytic cascade reactions . The ethyl branch at C2 introduces a stereogenic center that, when combined with chiral amine catalysts, can direct diastereoselective and enantioselective outcomes in Michael-aldol domino sequences—a structural feature absent in unbranched 5-oxohexanal . Researchers developing methodology for constructing cyclohexenone natural product cores should specify this compound when 4-ethyl substitution patterns are required in the target ring system.

Chiral Method Development: Enantiomeric Excess Determination of α-Substituted Aldehydes

2-Ethyl-5-oxohexanal, in its enantiomerically resolved (2R)- and (2S)- forms, is employed in the development and validation of chiral amine derivatization protocols for rapid ¹H NMR-based ee determination of α-substituted aldehydes . The presence of both an aldehyde (for imine formation) and a ketone (as an internal spectroscopic reference) makes this compound a useful test substrate for calibrating chiral derivatization agents . Analytical laboratories developing enantiopurity assays for pharmaceutical aldehyde intermediates should consider this compound as a validation standard, given the documented correlation between imine diastereomer ratios and independently measured ee values .

1,5-Dicarbonyl Compound Chemistry: Heterogeneous Catalysis and Solvent-Free Michael Addition

1,5-Dicarbonyl compounds, of which 2-ethyl-5-oxohexanal is a representative member, have been synthesized via catalytic direct 1,4-conjugate addition of aldehydes to vinyl ketones on mesoporous silica (FSM-16) and alumina surfaces . The solvent-free Michael addition methodology reported by Ranu et al. for preparing 1,5-diketones from silyl enol ethers and methyl vinyl ketone provides a synthetic framework where 2-ethyl-5-oxohexanal could serve as a product or intermediate . Procurement for heterogeneous catalysis research should specify this keto-aldehyde when exploring the substrate scope of 1,5-dicarbonyl-forming reactions with branched α-substituents, as the ethyl branch may influence surface adsorption and reaction kinetics differently than linear analogs.

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